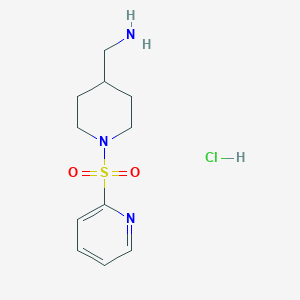

![molecular formula C38H62FeO2P2 B2749630 (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine CAS No. 849924-40-9](/img/structure/B2749630.png)

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

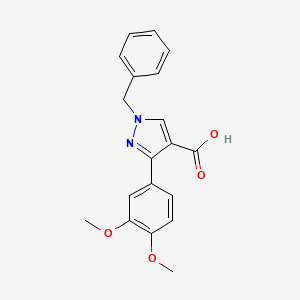

“(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine” is a chiral catalyst with the empirical formula C38H46FeO2P2 . It is sold in collaboration with Solvias AG . The compound has a molecular weight of 652.58.

Molecular Structure Analysis

The compound contains a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to an iron atom . Attached to this ferrocene moiety are phosphine ligands, which contain the bis(4-methoxy-3,5-dimethylphenyl) groups .科学的研究の応用

Asymmetric Synthesis Catalysis

- This compound has been used as a chiral ligand in transition metal complex-catalyzed asymmetric reactions. These reactions are critical in producing chiral molecules, which have widespread applications in pharmaceuticals, agrochemicals, and fine chemicals (Hayashi et al., 1980).

Catalytic Activity in Metal Complexes

- It has been involved in the synthesis and characterization of rhenium carbonyl complexes, demonstrating significant catalytic activity in hydrogenation reactions (Abdel-Magied et al., 2015).

Structural Studies and Ligand Synthesis

- Research has focused on synthesizing and analyzing the structure of new chiral ferrocenylphosphines for asymmetric catalysis (Togni et al., 1994). These compounds are valuable for understanding the stereochemistry and electronic effects in asymmetric catalysis.

Electronic Effects in Catalysis

- Studies have explored how the electronic influence of ferrocenyl ligands affects catalytic activity and selectivity, particularly in reactions like hydroboration of styrene (Schnyder et al., 1997).

Novel Ligand Preparation

- The compound has been utilized in the preparation of novel ligands, which are used in various catalytic reactions including nickel-catalyzed asymmetric cross-coupling (Hayashi et al., 1981).

Complex Formation and Characterization

- It has been involved in the preparation of complexes like ferrocenylbis(phosphine) complexes and their characterization through spectroscopy and other analytical methods (Casellato et al., 1990).

作用機序

While the exact mechanism of action for this compound isn’t provided, similar compounds are often used in asymmetric catalysis. The chiral phosphine ligands can induce chirality on the metal center, allowing for enantioselective reactions .

Its SMILES string is [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.COc2c ©cc (cc2C)P ( [C]3 [CH] [CH] [CH] [C]3 [C@@H] ©P (c4cc ©cc ©c4)c5cc ©cc ©c5)c6cc ©c (OC)c ©c6 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine involves the reaction of (R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine with a chiral reagent to obtain the desired enantiomer.", "Starting Materials": [ "(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine", "Chiral reagent" ], "Reaction": [ "Step 1: Dissolve (R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine in a suitable solvent.", "Step 2: Add the chiral reagent to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Isolate the product by filtration or chromatography and characterize it using spectroscopic techniques." ] } | |

CAS番号 |

849924-40-9 |

分子式 |

C38H62FeO2P2 |

分子量 |

668.7 g/mol |

IUPAC名 |

[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron |

InChI |

InChI=1S/C33H52O2P2.C5H10.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h17-20,25,28-29H,14-16H2,1-13H3;1-5H2;/t25-,28?,29?;;/m0../s1 |

InChIキー |

PBNHVSOAKBMZSR-YFYMFCSDSA-N |

異性体SMILES |

CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe] |

SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

正規SMILES |

CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)

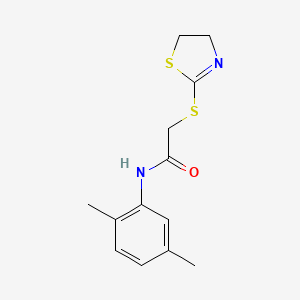

![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)

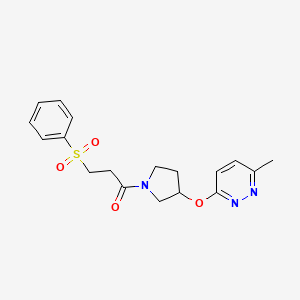

![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)

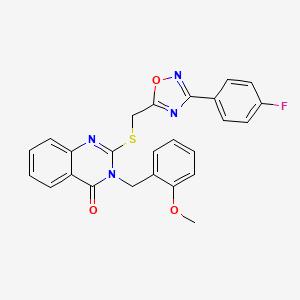

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)

![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2749569.png)